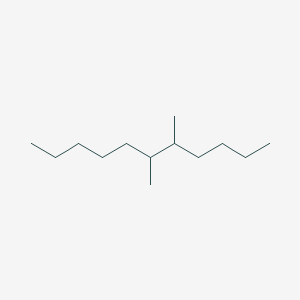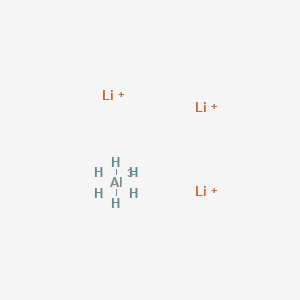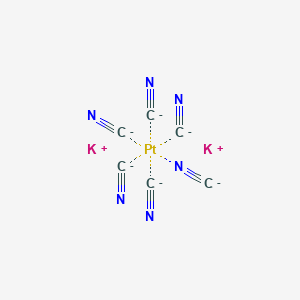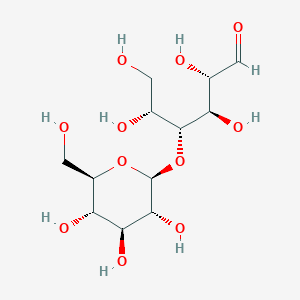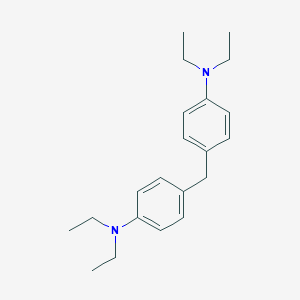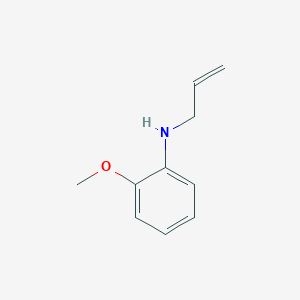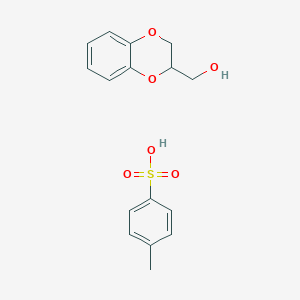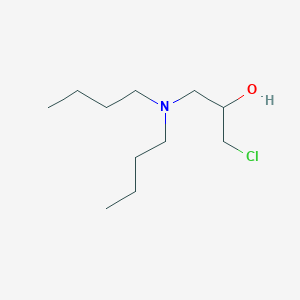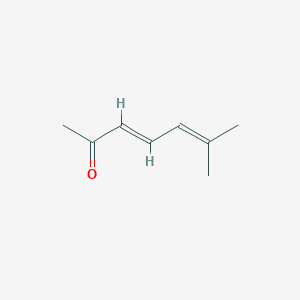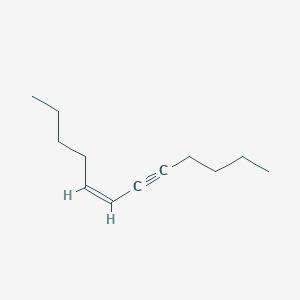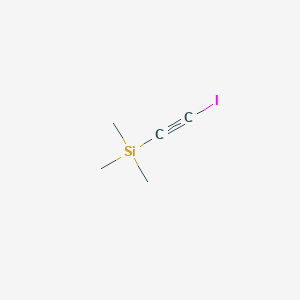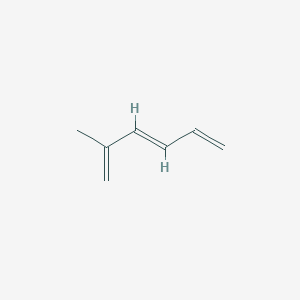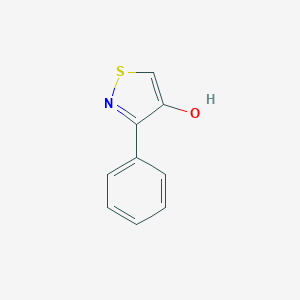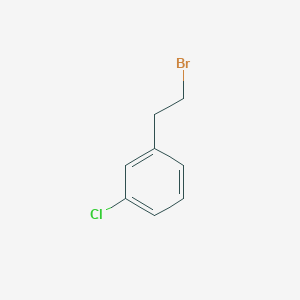
1-(2-Bromoethyl)-3-chlorobenzene
概要
説明
“1-(2-Bromoethyl)-3-chlorobenzene” is likely a halogenated aromatic compound, specifically a derivative of benzene, where one hydrogen atom is substituted by a 2-Bromoethyl group and another hydrogen atom is substituted by a Chlorine atom .
Synthesis Analysis
The synthesis of such compounds typically involves electrophilic aromatic substitution reactions. For example, the bromoethyl group might be introduced through a Friedel-Crafts alkylation .Molecular Structure Analysis
The molecule likely has a planar, cyclic structure characteristic of benzene derivatives. The bromoethyl and chloro groups are attached to the benzene ring, which consists of six carbon atoms in a planar, cyclic arrangement with alternating single and double bonds .Chemical Reactions Analysis
As an aromatic compound, “1-(2-Bromoethyl)-3-chlorobenzene” would primarily undergo electrophilic aromatic substitution reactions. The presence of the bromoethyl and chloro groups may influence the reactivity of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(2-Bromoethyl)-3-chlorobenzene” would depend on its specific structure. As a halogenated aromatic compound, it is likely to be relatively stable and may have a relatively high boiling point .科学的研究の応用
Organic-Inorganic Hybrid Materials
This compound can be used in the synthesis of organic-inorganic hybrid materials . These materials have a wide array of potential applications due to the synergistic or complementary interactions between their organic and inorganic components . For example, they can be used in the creation of Metal-Organic Frameworks (MOFs), which serve as a platform to study the interactions between covalently bonded organic linkers and metal clusters .
Water Purification
MOFs, which can be synthesized using this compound, have been reported to be effective in removing pharmaceutical pollutants from water . They exhibit high capacity, fast sorption kinetics, and high selectivity .
Carbon Dioxide Capture
Amine-functionalized Zr-MOFs, which can potentially be synthesized using this compound, have been developed for carbon dioxide capture .
Single-Site Catalysts
Zr-MOFs, which can be synthesized using this compound, can be used for single-site catalysts .
Western Blotting
This compound has applications in research fields such as Western blotting .
Immunoprecipitation
It can also be used in Immunoprecipitation, a common method for isolating and concentrating a particular protein from a sample .
Immunogen
This compound can be used as an immunogen, a substance that provokes an immune response .
Purification Process
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-(2-bromoethyl)-3-chlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrCl/c9-5-4-7-2-1-3-8(10)6-7/h1-3,6H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKPWGXCMVLJRIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80168455 | |
| Record name | 1-Bromo-2-(3-chlorophenyl)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80168455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromoethyl)-3-chlorobenzene | |
CAS RN |
16799-05-6 | |
| Record name | 1-(2-Bromoethyl)-3-chlorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16799-05-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-2-(3-chlorophenyl)ethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016799056 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Bromo-2-(3-chlorophenyl)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80168455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chlorophenethyl bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

